molecular formula C16H14Cl2N2O3 B10909992 ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate

ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate

Cat. No.: B10909992
M. Wt: 353.2 g/mol
InChI Key: IEWWFXFKNBJFRD-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, chlorophenyl group, and various functional groups such as amino, cyano, and ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-(2-chlorophenyl)-2-cyanoethene. This intermediate then undergoes cyclization with ethyl acetoacetate and ammonium acetate to form the pyran ring. The final step involves the chloromethylation of the pyran ring using chloromethyl methyl ether and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or under neutral conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like amino, cyano, and ester allows it to form hydrogen bonds and other interactions with target molecules, influencing its biological activity.

Comparison with Similar Compounds

Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate can be compared with similar compounds such as:

    Ethyl 6-amino-2-(methyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate: Similar structure but with a methyl group instead of a chloromethyl group.

    Ethyl 6-amino-2-(chloromethyl)-4-(2-methylphenyl)-5-cyano-4H-pyran-3-carboxylate: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H14Cl2N2O3/c1-2-22-16(21)14-12(7-17)23-15(20)10(8-19)13(14)9-5-3-4-6-11(9)18/h3-6,13H,2,7,20H2,1H3

InChI Key

IEWWFXFKNBJFRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)CCl

Origin of Product

United States

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